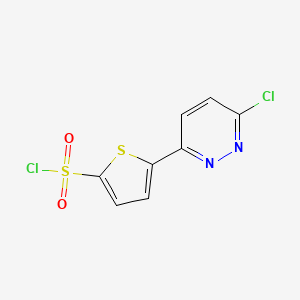
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride
説明
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C8H4Cl2N2O2S2 and its molecular weight is 295.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride (CAS No. 1017791-40-0) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 295.17 g/mol. The compound features a thiophene ring substituted with a chloropyridazine moiety and a sulfonyl chloride functional group, which may contribute to its reactivity and biological properties .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing sulfonyl chloride groups have been studied for their antibacterial properties. The sulfonamide derivatives are known to inhibit bacterial growth by targeting folic acid synthesis pathways, which are essential for bacterial cell proliferation .
- Enzyme Inhibition : The presence of the thiophene and pyridazine moieties may enhance the compound's ability to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to downstream effects in cellular signaling pathways.
- Anti-inflammatory Properties : Some studies suggest that similar compounds exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of thiophene derivatives with chloropyridazine and sulfonyl chlorides under controlled conditions. The resulting compound can be further modified to create derivatives with enhanced biological activities.
科学的研究の応用
Antidiabetic Potential
Recent studies have indicated that derivatives of 5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride exhibit significant antidiabetic properties. For instance, a study focused on the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives demonstrated that compounds derived from this class showed efficacy in reducing plasma glucose levels in diabetic rodent models. The compounds were tested for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and adipogenesis .
Key Findings :
- Adipogenic Activity : Compounds were screened in 3T3-L1 cells, showing stimulation of adipocyte differentiation.
- In Vivo Efficacy : In db/db mice models, a notable reduction in plasma glucose was observed with minimal weight gain compared to traditional PPARγ agonists like rosiglitazone .
| Compound | Dose (mg/kg) | Plasma Glucose Reduction (%) | Body Weight Gain (%) |
|---|---|---|---|
| Compound 6 | 100 | 26% | 7.12% |
| Rosiglitazone | 5 | 35% | 10.33% |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Research has shown that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity. The introduction of the chloropyridazine moiety enhances the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth .
Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Antidiabetic Agents : As discussed, its derivatives can serve as safer alternatives to existing antidiabetic drugs with fewer side effects.
- Antimicrobial Agents : The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- PPAR Modulators : Its role as a PPARγ modulator suggests potential use in metabolic syndrome treatments.
特性
IUPAC Name |
5-(6-chloropyridazin-3-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2S2/c9-7-3-1-5(11-12-7)6-2-4-8(15-6)16(10,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBGPNXGDANBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















